molecular formula C14H16O B12597899 1-Cyclopropyl-5-phenylpent-2-en-1-one CAS No. 917575-20-3

1-Cyclopropyl-5-phenylpent-2-en-1-one

Cat. No.: B12597899
CAS No.: 917575-20-3
M. Wt: 200.28 g/mol
InChI Key: JMGFKDHBXVIZPJ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-phenylpent-2-en-1-one is an organic compound with the molecular formula C14H16O It is characterized by a cyclopropyl group attached to a pent-2-en-1-one chain, which also bears a phenyl group

Preparation Methods

Chemical Reactions Analysis

1-Cyclopropyl-5-phenylpent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-Cyclopropyl-5-phenylpent-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-phenylpent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s cyclopropyl group is known to participate in hyperconjugation, stabilizing carbocations and influencing reaction pathways. This stabilization effect can enhance the compound’s reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

1-Cyclopropyl-5-phenylpent-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a cyclopropyl group with a phenyl-substituted enone, providing a versatile scaffold for various chemical transformations and applications.

Properties

CAS No.

917575-20-3

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

1-cyclopropyl-5-phenylpent-2-en-1-one

InChI

InChI=1S/C14H16O/c15-14(13-10-11-13)9-5-4-8-12-6-2-1-3-7-12/h1-3,5-7,9,13H,4,8,10-11H2

InChI Key

JMGFKDHBXVIZPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C=CCCC2=CC=CC=C2

Origin of Product

United States

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